3-(Trifluoromethyl)butyraldehyde

Description

Significance of Trifluoromethylated Organic Compounds in Modern Synthesis

The incorporation of a trifluoromethyl group is a widely employed strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This is due to the unique electronic properties, increased lipophilicity, and enhanced metabolic stability that the CF₃ group often imparts to a molecule. In medicinal chemistry, numerous drugs containing a trifluoromethyl group have been successfully developed, including antidepressants and anti-inflammatory agents. The CF₃ group can act as a bioisostere for other chemical groups, improving the efficacy and pharmacokinetic profile of a drug candidate.

Contextualizing 3-(Trifluoromethyl)butyraldehyde within Trifluoromethylated Building Blocks

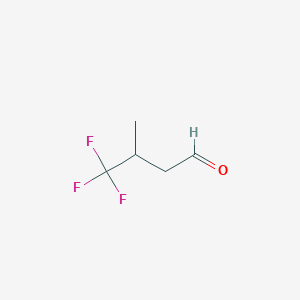

This compound, systematically named 4,4,4-Trifluoro-3-methylbutanal, is a key fluorinated building block. Its structure, featuring a trifluoromethyl group at the β-position relative to the aldehyde, makes it a valuable precursor for the synthesis of a range of more complex chiral and achiral molecules.

| Property | Value | Source |

| CAS Number | 95853-69-3 | bldpharm.comchemicalbook.compharmaffiliates.com |

| Molecular Formula | C₅H₇F₃O | bldpharm.comchemicalbook.com |

| Molecular Weight | 140.10 g/mol | bldpharm.comchemicalbook.com |

| Systematic Name | 4,4,4-Trifluoro-3-methylbutanal | bldpharm.com |

| SMILES | O=CCC(C)C(F)(F)F | bldpharm.com |

This table is interactive. Click on the headers to sort.

The synthesis of this compound can be approached through several methods. One plausible industrial route is the hydroformylation of 3,3,3-trifluoropropene (B1201522), a reaction that adds a formyl group and a hydrogen atom across the double bond. uva.nlrsc.org Additionally, radical trifluoromethylation of butyraldehyde (B50154) using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) presents another synthetic pathway.

Once formed, this compound can undergo a variety of chemical reactions typical of aldehydes. These include:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-(trifluoromethyl)butyric acid.

Reduction: The aldehyde group can be reduced to an alcohol, yielding 3-(trifluoromethyl)butanol.

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, a key step in the formation of more complex molecular scaffolds.

Overview of Research Trajectories for Fluorinated Aldehydes

The development of new synthetic methods for fluorinated compounds is an active area of research. For β-trifluoromethyl aldehydes like this compound, significant progress has been made in enantioselective synthesis, which is crucial for the preparation of chiral drugs. Photoredox organocatalysis has emerged as a powerful tool for the α-trifluoromethylation of aldehydes, a reaction that can be adapted to produce β-trifluoromethylated products. princeton.edunih.gov

Furthermore, the umpolung, or reversal of polarity, of aldehydes is a key research focus. The Stetter reaction, for example, allows for the formation of carbon-carbon bonds that would otherwise be challenging to create. Recent studies have demonstrated the use of α-trifluoromethyl carbanions to catalyze the intermolecular Stetter reaction of aromatic aldehydes, a methodology that could potentially be extended to aliphatic aldehydes like this compound. acs.orgacs.org These advanced synthetic strategies are expanding the toolkit available to organic chemists and paving the way for the creation of novel and valuable trifluoromethylated compounds.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSIVWGPYKWZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Butyraldehyde

Reactivity Profile of the Aldehyde Moiety in the Presence of a Trifluoromethyl Group

The trifluoromethyl group (CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is transmitted through the carbon skeleton, influencing the electronic properties of the aldehyde functional group. The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon in 3-(trifluoromethyl)butyraldehyde, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, butyraldehyde (B50154).

Nucleophilic Additions to the Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime target for a variety of nucleophiles.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form alcohols. wikipedia.orgmasterorganicchemistry.comacs.orglibretexts.org The reaction of this compound with these reagents is expected to proceed via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to yield the corresponding secondary alcohol. wikipedia.orgmasterorganicchemistry.comacs.orglibretexts.org The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation furnishes the final alcohol product.

Table 1: Predicted Products of Organometallic Additions to this compound

| Organometallic Reagent | Predicted Product |

| Methylmagnesium bromide (CH3MgBr) | 4-(Trifluoromethyl)pentan-2-ol |

| Phenyllithium (C6H5Li) | 1-Phenyl-3-(trifluoromethyl)butan-1-ol |

While specific studies on this compound are not extensively documented, the reaction of Grignard reagents with other trifluoromethyl-containing ketones has been shown to proceed via 1,2-addition to the carbonyl group. researchgate.net

Hydride Reductions: Aldehydes are readily reduced to primary alcohols using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgdalalinstitute.comyoutube.com For this compound, reduction with these reagents is expected to yield 3-(trifluoromethyl)butan-1-ol. Studies on α-trifluoromethyl aldehydes have demonstrated that they can be reduced in situ with NaBH4 to the corresponding β-trifluoromethyl alcohols in high yield. princeton.edunih.gov The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. dalalinstitute.comyoutube.com

Oxidations: Aldehydes can be oxidized to carboxylic acids using various oxidizing agents. The oxidation of this compound is predicted to form 3-(trifluoromethyl)butyric acid. While specific oxidizing agents for this particular molecule are not detailed in the available literature, analogous oxidations of butyraldehyde to butyric acid are well-established industrial processes. masterorganicchemistry.comlibretexts.org

Table 2: Products of Hydride Reduction and Oxidation of this compound

| Reaction | Reagent | Product |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 3-(Trifluoromethyl)butan-1-ol |

| Oxidation | Generic Oxidizing Agent (e.g., KMnO4, CrO3) | 3-(Trifluoromethyl)butyric acid |

Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. youtube.comorganic-chemistry.org The strong electron-withdrawing effect of the trifluoromethyl group in related ketones has been shown to stabilize the intermediate hemiaminal in imine formation. nih.gov

Imine Formation: The reaction of this compound with a primary amine, such as benzylamine, is expected to yield the corresponding N-benzyl-3-(trifluoromethyl)butan-1-imine. This reaction typically proceeds under acidic catalysis. The synthesis of α-trifluoromethyl-amines has been achieved from aldehydes via the formation of an imine intermediate, followed by trifluoromethylation. enamine.net

Enamine Formation: The condensation of this compound with a secondary amine, like pyrrolidine (B122466), would lead to the formation of an enamine. The synthesis of β-trifluoromethylated enamines has been achieved through the reaction of enamines with a trifluoromethyl source, indicating the viability of forming enamines from β-trifluoromethyl aldehydes. rsc.org

Alpha-Proton Acidity and Enolization Characteristics

The acidity of the α-protons (hydrogens on the carbon adjacent to the carbonyl group) in aldehydes is a key factor in their reactivity, particularly in base-catalyzed reactions. libretexts.orgucalgary.caucalgary.capressbooks.pubyoutube.com

The electron-withdrawing trifluoromethyl group at the β-position is expected to increase the acidity of the α-protons of this compound through an inductive effect, making them more susceptible to deprotonation by a base. This enhanced acidity facilitates the formation of the corresponding enolate ion.

The pKa values for α-hydrogens of typical aldehydes are in the range of 16-18. libretexts.org Due to the influence of the trifluoromethyl group, the pKa of the α-protons in this compound is likely to be at the lower end of this range or even slightly lower.

The formation of an enolate allows for enolization, where the enolate is in equilibrium with its corresponding enol tautomer. Studies on trifluoromethyl-β-diketones have shown a predominance of the enolic form, suggesting that the trifluoromethyl group can favor enolization. organic-chemistry.orgresearchgate.net

The increased acidity of the α-protons in this compound makes it a suitable substrate for base-mediated condensation reactions.

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. libretexts.orgwikipedia.orglibretexts.orgsigmaaldrich.com this compound can potentially undergo a self-aldol condensation in the presence of a base. The enolate of one molecule would act as the nucleophile, attacking the carbonyl carbon of a second molecule. The expected product would be 2-methyl-3-hydroxy-5-(trifluoromethyl)hexanal. Subsequent dehydration would yield the α,β-unsaturated aldehyde.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov this compound would be expected to react with active methylene compounds like malonic acid or diethyl malonate. The product is typically an α,β-unsaturated compound formed after dehydration of the initial adduct. wikipedia.org

Table 3: Predicted Products of Base-Mediated Condensation Reactions of this compound

| Reaction | Reactant(s) | Predicted Product (after dehydration) |

| Self-Aldol Condensation | This compound | 2-Methyl-5-(trifluoromethyl)hex-2-enal |

| Knoevenagel Condensation | This compound, Diethyl malonate | Diethyl 2-(3-(trifluoromethyl)butylidene)malonate |

Asymmetric Organocatalytic Transformations Involving Enamine or Enolate Intermediates

The reactivity of this compound in asymmetric organocatalytic transformations is largely governed by its ability to form key reactive intermediates, namely enamines and enolates. These transformations leverage small chiral organic molecules as catalysts to achieve high levels of stereocontrol in the formation of new carbon-carbon bonds.

Enamine Catalysis: In the presence of a chiral secondary amine catalyst, such as a derivative of proline or diphenylprolinol, this compound can reversibly form a chiral enamine. This enamine intermediate is nucleophilic at the α-carbon and can participate in a variety of asymmetric reactions. A prominent example is the Michael addition to α,β-unsaturated acceptors like nitroolefins. The catalyst not only facilitates the formation of the enamine but also shields one of its faces, directing the electrophile to attack from the less sterically hindered side, thus controlling the stereochemical outcome. Bifunctional catalysts, such as those incorporating a thiourea moiety alongside the amine, can further enhance reactivity and selectivity by activating the electrophile through hydrogen bonding. mdpi.comnih.govresearchgate.net For instance, the reaction between an aldehyde and a nitroalkene catalyzed by a thiourea-based organocatalyst proceeds through a doubly activated transition state where the enamine is directed by the catalyst's chiral scaffold and the nitroalkene is activated by hydrogen bonds from the thiourea group. mdpi.comresearchgate.net This dual activation leads to high yields and excellent enantioselectivity. mdpi.comnih.gov

Enolate Catalysis: While enamine catalysis is common for aldehydes, reactions can also be designed to proceed through enolate-like intermediates. In the context of organocatalysis, this often involves the reaction of the aldehyde with a nucleophile to generate a transient species that then acts as the enolate equivalent. A key example is the cross-aldol reaction. Organocatalysts, particularly those of the Takemoto-type, can facilitate the reaction between ketones (as enolate precursors) and highly electrophilic aldehydes like this compound. rsc.org The trifluoromethyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent acceptor for enolates derived from ketones or other aldehydes. rsc.orgnih.govnih.gov The chiral environment provided by the catalyst dictates the facial selectivity of the addition, leading to the formation of enantioenriched aldol products. nih.govrsc.org

The table below illustrates the typical performance of organocatalysts in asymmetric Michael additions of aldehydes to nitroolefins, a reaction type in which this compound is expected to participate effectively.

| Aldehyde Donor | Nitroolefin Acceptor | Catalyst Type | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Propanal | β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | 95 | 95:5 | 99 |

| Isobutyraldehyde | β-Nitrostyrene | (R,R)-DPEN-Thiourea | 99 | 9:1 | 97 |

| Butanal | (E)-Nitropent-2-ene | (S)-Proline | 85 | 90:10 | 96 |

| Propanal | (E)-3-Methyl-1-nitrobut-1-ene | (S)-Diphenylprolinol silyl ether | 92 | 97:3 | 98 |

Influence of the Trifluoromethyl Group on Carbonyl Electrophilicity and Reaction Kinetics

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned at the β-carbon of butyraldehyde, as in this compound, it exerts a strong inductive effect (-I) that significantly influences the electronic properties of the carbonyl group.

This electron withdrawal polarizes the C=O bond, depleting electron density from the carbonyl carbon and rendering it significantly more electrophilic than in its non-fluorinated counterpart, butyraldehyde. mdpi.com This enhanced electrophilicity makes this compound a much more reactive substrate towards nucleophilic attack. Reactions that are sluggish with simple aliphatic aldehydes, such as additions of weak nucleophiles, are expected to proceed more readily. For example, in aldol reactions, trifluoromethylated aldehydes and ketones are excellent electrophilic partners. rsc.orgnih.govnih.gov

The increased electrophilicity directly impacts the reaction kinetics. The rate-determining step of many nucleophilic additions to carbonyls involves the attack of the nucleophile on the carbonyl carbon. By lowering the energy of the transition state for this step, the CF₃ group accelerates the reaction. Computational studies on related fluorinated aldehydes have shown that the activation energies for reactions with nucleophiles are lowered compared to their non-fluorinated analogs. acs.orgcopernicus.orguc.pt The rate coefficients for reactions of fluorinated aldehydes with atmospheric oxidants like OH radicals, for instance, are demonstrably influenced by the fluorine substitution. uc.ptrsc.org While specific kinetic data for this compound is not widely published, the principles established for other fluorinated carbonyls suggest a significant rate enhancement in reactions such as aldol additions, cyanohydrin formation, and reactions with organometallic reagents.

The table below compares calculated activation energies for the decarbonylation of various acyl radicals, illustrating the electronic effect of fluorine substitution on the stability of the adjacent C-CO bond, which correlates with carbonyl reactivity. acs.org

| Acyl Radical | Activation Energy for Decarbonylation (kcal/mol) |

|---|---|

| CH₃CO | ~14.0 |

| CF₃CO | 8.8 |

| C₂H₅CO | ~12.0 |

| C₂F₅CO | 6.6 |

| C₃H₇CO | ~11.0 |

| C₃F₇CO | 5.8 |

Rearrangement Reactions and Fragmentation Pathways Involving this compound

In mass spectrometry, aldehydes are known to undergo characteristic rearrangement and fragmentation reactions upon electron ionization. For this compound, the most anticipated of these is the McLafferty rearrangement. wikipedia.orgchemistrylearner.comuobasrah.edu.iqlibretexts.orgyoutube.com This reaction requires the presence of a hydrogen atom on the γ-carbon relative to the carbonyl group. This compound possesses hydrogens at the γ-position (on the C4 methyl group), making it a prime candidate for this pathway. youtube.com

The McLafferty rearrangement proceeds through a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. chemistrylearner.comuobasrah.edu.iq This process results in the formation of a neutral alkene molecule and a charged enol radical cation, which is detected by the mass spectrometer. chemistrylearner.comdocbrown.info For this compound, this would lead to the elimination of propene and the formation of the radical cation of 1,1,1-trifluoroacetone enol.

Other significant fragmentation pathways for aldehydes include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon (C1-C2 cleavage) can occur, leading to the loss of a hydrogen radical ([M-1]⁺) or a formyl radical ([M-29]⁺). libretexts.orgmiamioh.edu

β-Cleavage: Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical, though this is often less favorable than the McLafferty rearrangement if γ-hydrogens are available. docbrown.info

Loss of Small Neutral Molecules: Elimination of molecules like water ([M-18]⁺) can also be observed. docbrown.info

The presence of the trifluoromethyl group can influence the relative abundance of these fragments. The electron-withdrawing nature of the CF₃ group can affect the stability of the resulting radical cations, potentially altering the fragmentation pattern compared to non-fluorinated butanal. nih.gov

The table below summarizes the expected major fragmentation ions for this compound in an electron ionization mass spectrum.

| Fragmentation Process | Neutral Loss | Mass of Neutral Loss | Resulting Ion Structure (Radical Cation) | Expected m/z |

|---|---|---|---|---|

| Molecular Ion | - | - | [CH₂(CF₃)CHCH₂CHO]˙⁺ | 140 |

| McLafferty Rearrangement | Propene (C₃H₆) | 42 | [CH₂(CF₃)COH]˙⁺ | 98 |

| α-Cleavage (Loss of H) | H• | 1 | [CH₂(CF₃)CHCH₂CO]⁺ | 139 |

| α-Cleavage (Loss of CHO) | CHO• | 29 | [CH₂(CF₃)CHCH₂]⁺ | 111 |

| β-Cleavage (Loss of CH₂CHO) | CH₂CHO• | 43 | [CH₂(CF₃)CH]⁺ | 97 |

Investigating Reaction Mechanisms via Spectroscopic and Computational Techniques

Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced spectroscopic and computational methods. These techniques provide insights into reaction kinetics, the identity of transient intermediates, and the energetic profiles of reaction pathways.

Real-time monitoring of chemical reactions provides invaluable data for understanding mechanisms. For reactions involving this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and operates over a wide chemical shift range with minimal background interference. bruker.comnih.gov By acquiring ¹⁹F NMR spectra at regular intervals, one can monitor the disappearance of the starting material's CF₃ signal and the appearance of new signals corresponding to intermediates and products. nih.gov This allows for the determination of reaction rates, the observation of transient species, and the quantification of product distributions. bruker.com

¹H NMR Spectroscopy: ¹H NMR can be used to follow changes in the aldehydic proton and other protons in the molecule, providing complementary information to ¹⁹F NMR. In organocatalytic reactions, ¹H NMR can be used to observe the formation of enamine or iminium ion intermediates, which have characteristic chemical shifts. bruker.comunibo.it

Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to monitor the disappearance of the strong carbonyl (C=O) stretch of the aldehyde and the appearance of new functional groups in the products.

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for probing reaction mechanisms at the molecular level. researchgate.netscm.com DFT calculations can be used to model the entire reaction coordinate for transformations involving this compound.

Key applications of DFT in this context include:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products. mdpi.com

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants and products. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Activation Energy Calculation: Determining the energy barrier (ΔG‡) of a reaction by calculating the energy difference between the transition state and the reactants. This allows for the theoretical prediction of reaction rates and the comparison of competing mechanistic pathways. researchgate.net

Stereochemical Prediction: In asymmetric catalysis, DFT can be used to calculate the transition state energies for the formation of different stereoisomers. The predicted product ratios are based on the energy differences between these diastereomeric transition states, providing insight into the origins of enantioselectivity. mdpi.comresearchgate.net

For example, in an organocatalyzed aldol reaction of this compound, DFT could be used to model the approach of the enamine intermediate to the electrophile, compare the energies of the different transition states leading to syn and anti products, and explain the stereochemical preference observed experimentally.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing the rate-determining step of a reaction and gaining insight into the structure of the transition state. wikipedia.orgprinceton.edu A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if the abstraction of the α-proton from this compound (during enolate or enamine formation) is rate-limiting, replacing this proton with deuterium (D) would result in a significantly slower reaction (a kH/kD > 1). The magnitude of the primary KIE can provide information about the symmetry of the transition state. princeton.eduyoutube.com

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-making in the rate-determining step. These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. wikipedia.orgyoutube.com For example, a secondary KIE could be measured by placing deuterium at the β-position to probe changes in hybridization at the α-carbon during the reaction.

By strategically placing isotopic labels (e.g., deuterium) at different positions in the this compound molecule and measuring the reaction rates, chemists can pinpoint which bonds are undergoing changes in the slowest step of the reaction mechanism. princeton.edu

Applications of 3 Trifluoromethyl Butyraldehyde As a Synthetic Intermediate

Construction of Trifluoromethylated Heterocycles

Heterocyclic compounds are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. nih.govnih.gov The incorporation of a trifluoromethyl group into these rings can profoundly influence their biological activity. 3-(Trifluoromethyl)butyraldehyde is a key starting material for accessing various trifluoromethylated heterocyclic systems.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often involves condensation reactions with aldehydes. researchgate.netrsc.org General strategies for constructing these six-membered heterocycles can be adapted to use this compound. For instance, pyridine synthesis can be achieved through reactions that add three carbon atoms to a 4-aminopyrimidine (B60600) precursor. jocpr.com While specific literature detailing the direct use of this compound in these syntheses is not abundant in the provided results, its chemical nature as an enolizable aldehyde allows for its participation in classic condensation reactions.

Transition-metal-free methods have been developed for the synthesis of pyridines and pyrimidines from aldehydes, aromatic ketones, and ammonium (B1175870) salts. rsc.org In such a reaction, this compound could serve as the aldehyde component, reacting with an appropriate ketone and a nitrogen source to form a trifluoromethyl-substituted pyridine ring. Similarly, the synthesis of pyrimidine derivatives can be achieved through the condensation of β-diketones with amidines. researchgate.net Although not a diketone itself, this compound can be a precursor to intermediates suitable for such cyclizations.

Five-membered heterocycles are ubiquitous in natural products and synthetic drugs. frontiersin.orgscribd.com this compound is a valuable precursor for the synthesis of trifluoromethyl-substituted versions of these rings.

A notable example is the regioselective synthesis of 3-trifluoromethylpyrazoles. researchgate.net This is achieved through a three-component coupling reaction involving an aldehyde, a sulfonyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP). researchgate.net This metal-free and catalyst-free method provides high yields and tolerates a wide range of functional groups, with the potential for large-scale synthesis of key intermediates for drugs like celecoxib. researchgate.net

The synthesis of furan (B31954) rings is also achievable. Research has shown the conversion of homoallylic alcohols, which can be derived from aldehydes, into polyfluorinated furanose and pyranose structures. nih.gov This indicates a pathway for cyclizing derivatives of this compound into furan-containing scaffolds. nih.gov

General methods for synthesizing five-membered rings, such as the Paal-Knorr synthesis of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds, can also be considered. This compound can be used to construct the necessary 1,4-dicarbonyl precursor through various synthetic manipulations, thereby providing access to these important trifluoromethylated heterocycles.

Multi-component reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single operation, offering advantages in step and atom economy. nih.gov this compound, with its reactive aldehyde group, is an excellent substrate for various MCRs.

As previously mentioned, a highly practical three-component reaction utilizes aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene to construct 3-trifluoromethylpyrazoles. researchgate.net This reaction proceeds under mild, catalyst-free conditions and demonstrates broad substrate scope. researchgate.net

Another relevant transformation is the three-component radical homo Mannich reaction, which is suitable for enolizable aldehydes. nih.gov This process allows for the streamlined synthesis of γ-amino-carbonyl compounds. nih.gov this compound, being an enolizable aldehyde, can participate in this reaction, providing access to complex tertiary amines containing a trifluoromethyl group. The reaction mechanism involves the in-situ formation of an enamine from the aldehyde, which then undergoes a radical addition. nih.gov

| Multi-Component Reaction | Components | Product | Key Features | Reference |

| Pyrazole Synthesis | This compound, Sulfonyl hydrazide, 2-Bromo-3,3,3-trifluoropropene | 3-Trifluoromethylpyrazole derivative | Metal-free, Catalyst-free, High yield, Regioselective | researchgate.net |

| Radical homo Mannich Reaction | This compound, Amine, Thiol | γ-Amino-carbonyl compound | Radical process, Uses enolizable aldehydes, Forms complex tertiary amines | nih.gov |

Role in Stereoselective Synthesis of Complex Organic Molecules

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. This compound plays a significant role as a prochiral building block in asymmetric transformations, enabling the synthesis of complex molecules with defined stereocenters.

Asymmetric synthesis relies on the transfer of chirality from a chiral source—such as a catalyst, auxiliary, or substrate—to the final product. The aldehyde group in this compound is an ideal site for introducing stereocenters via asymmetric nucleophilic additions or α-functionalization reactions.

Catalyst-enforced stereocontrol has been demonstrated in the enantioselective α-trifluoromethylation of aldehydes using a combination of photoredox and organocatalysis. nih.gov In this process, a chiral imidazolidinone catalyst forms a chiral enamine with the aldehyde substrate, which then reacts with a trifluoromethyl radical. nih.gov This methodology allows for the creation of α-trifluoromethyl aldehyde products with high enantiomeric excess. nih.gov

Chirality can also be transferred from a chiral substrate. For example, the synthesis of enantiopure 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines begins with a chiral 4-formyl-β-lactam. nih.gov The aldehyde group is subjected to trifluoromethylation, and subsequent transformations lead to the desired pyrrolidine (B122466) with high diastereoselectivity, demonstrating an effective transfer of the initial chirality through the synthetic sequence. nih.gov

| Asymmetric Method | Reactant/Catalyst | Product Type | Stereochemical Control | Reference |

| Organocatalytic α-Trifluoromethylation | Aldehyde, Chiral Imidazolidinone Catalyst | α-Trifluoromethyl Aldehyde | Catalyst-controlled enantio-selectivity (up to 99% ee) | nih.gov |

| Substrate-Controlled Synthesis | Chiral 4-formyl-β-lactam | 2-(Trifluoromethyl)pyrrolidine | Substrate-controlled diastereo-selectivity (dr >99/1) | nih.gov |

When a molecule already contains a stereocenter, subsequent reactions can be influenced to favor the formation of one diastereomer over others. This compound, once converted into a chiral intermediate, can direct the stereochemical outcome of further transformations.

A powerful strategy involves the diastereodivergent synthesis of complex molecules. For instance, the reaction of aldehydes with a polyfluoroallyl boronate can be controlled to produce different diastereomers of homoallylic alcohols. nih.gov By choosing either substrate- or catalyst-controlled conditions, one can selectively generate specific stereoisomers, which can then be converted into functionalized chiral scaffolds like tetrafluoro-monosaccharides. nih.gov

The principle of substrate-directed stereocontrol is clearly illustrated in reactions with enantiopure aldehydes. The reaction of enantiopure (R)-3-phenyl-butyraldehyde leads diastereoselectively to the anti α,β-disubstituted product, while the corresponding (S)-aldehyde yields the syn adduct. nih.gov This highlights how an existing stereocenter in an aldehyde, analogous to a chiral derivative of this compound, can effectively control the formation of a new stereocenter.

Furthermore, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, formed by the trifluoromethylation of chiral formyl-β-lactams, can be rearranged into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent diastereoselectivity (dr >99/1). nih.gov This rearrangement proceeds through a bicyclic aziridinium (B1262131) intermediate and provides access to highly functionalized and stereochemically defined chiral pyrrolidine scaffolds. nih.gov

| Diastereoselective Transformation | Starting Material | Key Reagent/Condition | Product Scaffold | Diastereomeric Ratio (dr) | Reference |

| Diastereodivergent Synthesis | Aldehyde | Polyfluoroallyl boronate | Tetrafluoro-monosaccharide analogue | Substrate or Catalyst Control | nih.gov |

| Substrate-Directed Alkylation | Enantiopure α-chiral aldehyde | Chiral amine catalyst | syn or anti α,β-disubstituted aldehyde | >20:1 | nih.gov |

| Azetidine Rearrangement | Chiral 2-(trifluoro-hydroxyethyl)azetidine | Nucleophiles | 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine | >99:1 | nih.gov |

Utility in the Synthesis of Fluorinated Alcohols and Amines

The reactivity of the aldehyde functional group in this compound allows for its straightforward conversion into fluorinated alcohols and amines, which are important motifs in medicinal chemistry and materials science.

The reduction of this compound yields 4,4,4-trifluoro-butan-1-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165), in a suitable solvent. The resulting fluorinated alcohol can then be used as a building block in the synthesis of more complex molecules.

Furthermore, this compound is a key starting material for the synthesis of fluorinated amines via reductive amination. mdma.chorganic-chemistry.org This one-pot reaction involves the reaction of the aldehyde with an amine in the presence of a reducing agent. mdma.chorganic-chemistry.org A variety of primary and secondary amines can be used, leading to the formation of a diverse range of secondary and tertiary fluorinated amines. mdma.ch Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation due to its mildness and selectivity. mdma.ch The general scheme for this reaction allows for the introduction of various substituents, making it a powerful tool for creating libraries of fluorinated amines for drug discovery and other applications. researchgate.netmasterorganicchemistry.comyoutube.com

Table 1: Examples of Reductive Amination Reactions with Aldehydes

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | Secondary/Tertiary Amines | mdma.ch |

| Aldehydes/Ketones | Ammonia/Primary/Secondary Amines | H₂/Pd/C or NaBH₃CN | Primary/Secondary/Tertiary Amines | youtube.com |

| Aldehydes/Ketones | Primary/Secondary Amines | Borane-Pyridine | Secondary/Tertiary Amines | mdma.ch |

| Benzaldehyde (B42025) | Aqueous Ammonia | Sodium Borohydride | Benzylamine | researchgate.net |

Precursor for Advanced Building Blocks and Fluorine-Containing Polymers

The unique structural features of this compound make it an attractive precursor for the development of advanced fluorinated building blocks and polymers. nih.govtechnologypublisher.comossila.comnih.gov The presence of the trifluoromethyl group can significantly influence the properties of the resulting materials, such as thermal stability, chemical resistance, and surface properties. nih.gov

The aldehyde functionality can participate in various carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures. These advanced building blocks can then be incorporated into pharmaceuticals, agrochemicals, and functional materials.

In the realm of polymer chemistry, aldehydes can undergo polymerization reactions. google.com While specific studies on the polymerization of this compound are not extensively documented, the polymerization of butyraldehyde (B50154) itself is well-known. google.com By analogy, this compound could potentially be polymerized to form fluorine-containing polymers. Such polymers are of interest for applications requiring low surface energy, high thermal stability, and chemical inertness. nih.gov The trifluoromethyl groups would be expected to enhance these properties, leading to materials with superior performance characteristics. The development of synthetic routes to polymers derived from this compound could open up new avenues for the creation of novel fluorinated materials with tailored properties. researchgate.netresearchgate.netnih.gov

Advanced Analytical Methodologies in the Research and Characterization of 3 Trifluoromethyl Butyraldehyde

Spectroscopic Techniques for Elucidating Structure and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Trifluoromethyl)butyraldehyde, offering insights into the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopy provides information on the hydrogen atoms within the molecule. The aldehyde proton (CHO) is expected to appear as a distinct signal in the downfield region, typically between 9-10 ppm, due to the deshielding effect of the carbonyl group. orgchemboulder.com This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The protons on the carbon chain exhibit characteristic splitting patterns (multiplicity) based on their neighboring protons, following the n+1 rule. The strong electron-withdrawing nature of the CF₃ group influences the chemical shifts of the nearby methine (CH) and methylene protons, shifting them further downfield compared to non-fluorinated analogs. chemistrysteps.com

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon environments. For this compound, five unique carbon signals are expected. The carbonyl carbon of the aldehyde is the most deshielded, appearing at a chemical shift of around 200 ppm. docbrown.infochegg.com The carbon atom bonded to the trifluoromethyl group (C-3) will show a characteristic quartet in a proton-decoupled spectrum due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be observable, with its chemical shift influenced by the electronegative fluorine atoms.

¹⁹F NMR Spectroscopy is particularly crucial for confirming the presence and integrity of the trifluoromethyl group. It provides a highly sensitive and direct method for observing fluorine atoms. In the case of this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is a key identifier for the trifluoromethyl moiety. nih.govdovepress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound

| Atom Position (Structure: CHO¹-CH₂²-CH³(CF₃⁴)-CH₃⁵) | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| 1 | ¹H | 9.5 - 9.8 | Triplet (t) | J(H¹-H²) ≈ 1-3 Hz |

| 2 | ¹H | 2.4 - 2.8 | Multiplet (m) | - |

| 3 | ¹H | 2.8 - 3.2 | Multiplet (m) | - |

| 5 | ¹H | 1.1 - 1.4 | Doublet (d) | J(H⁵-H³) ≈ 7 Hz |

| 1 | ¹³C | 200 - 205 | Singlet | - |

| 2 | ¹³C | 40 - 50 | Singlet | - |

| 3 | ¹³C | 35 - 45 | Quartet | J(C³-F⁴) ≈ 20-30 Hz |

| 4 | ¹³C | 120 - 130 | Quartet | ¹J(C⁴-F) ≈ 270-280 Hz |

| 5 | ¹³C | 10 - 15 | Singlet | - |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound. compoundchem.com

Infrared (IR) Spectroscopy is particularly effective for detecting polar bonds. The most prominent and diagnostic absorption for this compound is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. vscht.czuc.edu Another key feature is the C-H stretching vibration of the aldehyde proton, which gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. wikipedia.org

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, serves as a complementary technique. thepulsar.be While the polar C=O bond gives a weaker signal in Raman than in IR, the C-C backbone and C-H vibrations can be clearly observed. Raman spectroscopy can be particularly useful for analyzing the molecule in aqueous solutions, where IR spectroscopy is often hindered by strong water absorption. rsc.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | IR | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | IR | 2710 - 2740 & 2810 - 2840 | Weak to Medium |

| Alkyl | C-H Stretch | IR / Raman | 2870 - 2960 | Medium to Strong |

| Trifluoromethyl | C-F Stretch | IR | 1100 - 1350 | Strong, often multiple bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 140.10 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 140.

The fragmentation of the molecule under electron ionization (EI) is predictable. chemguide.co.uk Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

α-Cleavage: Loss of the aldehydic proton (H•) would result in a fragment at m/z 139 ([M-1]⁺). Cleavage of the bond between C-1 and C-2 would lead to the loss of the formyl radical (•CHO), producing a fragment at m/z 111.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo this characteristic rearrangement, which would involve the transfer of a hydrogen from the C-4 methyl group to the carbonyl oxygen, followed by cleavage of the C-2–C-3 bond. This would result in a neutral butene fragment and a charged enol fragment at m/z 44.

Loss of Trifluoromethyl Group: A common fragmentation for trifluoromethyl-containing compounds is the loss of the CF₃ radical, which would lead to a significant peak at m/z 71 ([M-69]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C₅H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 139 | [C₄H₄F₃O]⁺ | Loss of H• (α-cleavage) |

| 111 | [C₄H₇F₃]⁺ | Loss of •CHO (α-cleavage) |

| 71 | [C₄H₇O]⁺ | Loss of •CF₃ |

| 44 | [C₂H₄O]⁺ | McLafferty Rearrangement |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and determining its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like this compound. researchgate.netmdpi.com In this technique, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier.

The gas chromatograph is coupled to a mass spectrometer, which serves as a highly specific detector. As the separated compound elutes from the GC column, it is ionized and fragmented, and its mass spectrum is recorded. This provides definitive identification by matching the fragmentation pattern with known spectra or by interpretation. nih.gov For complex mixtures, GC-MS allows for both the separation and identification of individual components, making it invaluable for monitoring reaction progress and identifying byproducts. nih.govysi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and is particularly crucial for the analysis of chiral compounds. Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the ratio of these enantiomers, is critical in asymmetric synthesis.

To separate the enantiomers, a chiral stationary phase (CSP) is used in the HPLC column. acs.org These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.gov Reversed-phase HPLC with a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly employed. nih.gov UV detection is typically used, as the aldehyde functional group contains a chromophore. By integrating the areas of the two enantiomer peaks, the enantiomeric excess of a sample can be accurately calculated.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously establishing the absolute configuration of its stereocenters. wikipedia.org However, this compound itself is a volatile liquid at room temperature, making it unsuitable for direct single-crystal X-ray analysis. youtube.com To overcome this limitation, it is necessary to convert the aldehyde into a stable, crystalline derivative.

The process involves reacting the chiral aldehyde with a suitable achiral or chiral reagent to form a solid product with good crystal-forming properties. Common derivatization strategies include the formation of imines, oximes, hydrazones, or conversion to a carboxylic acid followed by amide or ester formation with a bulky, rigid group that facilitates crystallization. For instance, reaction with a chiral amine of known absolute configuration can yield diastereomeric imines, where the known stereocenter acts as an internal reference, simplifying the crystallographic analysis.

Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis is performed. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). rsc.org When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. aps.org This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these pairs of reflections, known as Bijvoet pairs, are measured and used to determine the absolute structure of the crystal, and thus the absolute configuration of the molecule. nih.govresearchgate.net

The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value close to zero for a given enantiomer confirms the assignment, while a value close to one indicates that the inverted structure is the correct one. researchgate.net For organic molecules containing only light atoms (C, H, O, N, F), the anomalous scattering effect is weak. Therefore, high-quality data and careful analysis are essential for a reliable determination. rsc.org The presence of a heavier atom, if it can be incorporated into the derivative without creating additional stereocenters, can enhance the anomalous scattering signal and improve the confidence of the assignment. aps.org

| Parameter | Description | Significance for this compound Derivatives |

| Derivative Selection | Conversion of the liquid aldehyde to a solid, crystalline compound (e.g., imine, hydrazone, amide). | Essential for obtaining single crystals suitable for X-ray diffraction. |

| Anomalous Dispersion | Wavelength-dependent scattering effects that allow for the determination of absolute configuration. | Breaks Friedel's Law, creating measurable differences in Bijvoet pairs. |

| Bijvoet Pairs | Pairs of reflections (h,k,l) and (-h,-k,-l) whose intensity differences are used to assign absolute stereochemistry. | The primary data used for absolute configuration determination. |

| Flack Parameter | A value refined during structure solution that indicates the correctness of the absolute structure assignment. | A value near 0 confirms the assignment; a value near 1 indicates the opposite enantiomer. |

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy techniques are powerful non-destructive methods used to investigate the stereochemical properties of chiral molecules in solution. They rely on the differential interaction of left and right circularly polarized light with a chiral substance.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting plot of specific rotation [α] versus wavelength (λ) is known as an ORD curve.

The shape of an ORD curve is highly sensitive to the stereochemistry of the molecule. When the measurement wavelength is far from any electronic absorption bands of the chromophore, the curve is typically plain, showing a gradual increase or decrease in rotation. However, as the wavelength approaches an absorption maximum of a chromophore near the stereocenter (like the carbonyl group in this compound), the ORD curve exhibits a characteristic peak and trough. This phenomenon is known as the Cotton effect.

The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the absolute configuration of the chiral center. By applying empirical rules, such as the Octant Rule for ketones and aldehydes, the observed sign of the Cotton effect can be correlated to a specific absolute configuration. For this compound, the n → π* transition of the carbonyl group around 290-300 nm would be the key chromophore responsible for the Cotton effect. Comparing the experimentally measured ORD curve to those of structurally similar compounds with known configurations, or to theoretical calculations, allows for the assignment of the absolute configuration of the (R)- or (S)-enantiomer.

| ORD Feature | Description | Application to this compound |

| Optical Rotation | The rotation of the plane of polarized light by a chiral sample. | Measured at various wavelengths to generate an ORD curve. |

| ORD Curve | A plot of specific rotation [α] versus wavelength (λ). | Its shape provides information about the stereochemistry. |

| Cotton Effect | The characteristic peak and trough in an ORD curve near an absorption band. | The sign of the Cotton effect for the C=O group is used to assign absolute configuration. |

| Octant Rule | An empirical rule that relates the sign of the Cotton effect to the spatial arrangement of substituents around the carbonyl chromophore. | Used to predict the absolute configuration from the experimental ORD spectrum. |

Electronic Circular Dichroism (ECD) is a related and often more informative technique that measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. ECD spectra are typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength.

ECD provides the same stereochemical information as ORD, as the two are mathematically related through the Kronig-Kramers transforms. However, ECD spectra often offer better resolution, as signals only appear within the absorption bands of the molecule's chromophores, resulting in a series of discrete bands rather than a complex curve. This makes ECD spectra easier to interpret, especially for molecules with multiple chromophores.

For this compound, the weak n → π* electronic transition of the aldehyde carbonyl group would give rise to an ECD band. The sign and intensity of this band are exquisitely sensitive to the stereochemistry of the molecule. The determination of absolute configuration using ECD is most reliably achieved by comparing the experimental spectrum with quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. Furthermore, the magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample.

| ECD Feature | Description | Application to this compound |

| Differential Absorption (ΔA) | The difference in absorbance of left (AL) and right (AR) circularly polarized light. | The fundamental measurement in ECD spectroscopy. |

| ECD Spectrum | A plot of molar ellipticity [θ] or Δε versus wavelength (λ). | Shows distinct bands corresponding to electronic transitions of chromophores. |

| n → π Transition* | The key electronic transition of the carbonyl group in the aldehyde. | The sign of the corresponding ECD band is critical for assigning absolute configuration. |

| TD-DFT Calculation | A computational method to predict the ECD spectra of enantiomers. | Comparison between experimental and calculated spectra provides a reliable assignment of absolute configuration. |

Computational and Theoretical Chemistry Studies of 3 Trifluoromethyl Butyraldehyde

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical behavior. For 3-(Trifluoromethyl)butyraldehyde, computational methods are essential for understanding the influence of the electron-withdrawing trifluoromethyl group on the aldehyde functionality.

Table 1: Hypothetical Relative Energies and Populations of this compound Conformers This table is illustrative and based on typical outputs from conformational analysis studies.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 20.1 |

| 3 | 0.80 | 11.5 |

| 4 | 1.20 | 8.7 |

| 5 | 1.50 | 6.3 |

| 6 | 1.80 | 4.2 |

| 7 | 2.10 | 2.8 |

| 8 | 2.50 | 1.2 |

The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This analysis is crucial for predicting how a molecule will interact with other charged or polar species. For this compound, the ESP surface would highlight the electron-rich and electron-poor regions. The highly electronegative fluorine atoms of the trifluoromethyl group create a region of negative electrostatic potential, while the hydrogen atom of the aldehyde group would be a site of positive potential. This distribution of charge is key to understanding the molecule's reactivity, particularly in nucleophilic and electrophilic attacks.

Table 2: Hypothetical Electrostatic Potential (ESP) Values at Key Atomic Sites of this compound This table is illustrative and represents typical values obtained from ESP analysis.

| Atomic Site | ESP Value (kcal/mol) |

|---|---|

| Aldehyde Oxygen | -45 |

| Aldehyde Hydrogen | +25 |

| Fluorine Atoms (average) | -20 |

| Alpha-Carbon Hydrogen | +10 |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comrsc.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy. mdpi.com For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be invaluable for confirming its structure and for assigning the signals in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.orgresearchgate.net

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes to show how theoretical data is compared with experimental results.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (CHO) | 9.8 | 9.7 |

| ¹³C (CHO) | 201.5 | 202.1 |

| ¹⁹F (CF₃) | -65.2 | -66.0 |

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can be used to model the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates. For this compound, computational studies could elucidate the mechanisms of its key reactions, such as oxidation to the corresponding carboxylic acid, reduction to an alcohol, and nucleophilic additions to the carbonyl group. By calculating the energy profiles of these reactions, it is possible to determine the activation energies and predict the reaction rates. This is particularly useful for understanding how the trifluoromethyl group influences the reactivity of the aldehyde.

Table 4: Hypothetical Calculated Activation Energies for Reactions of this compound This illustrative table demonstrates the type of data generated from reaction mechanism studies.

| Reaction | Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation to Carboxylic Acid | Oxidation | 15.2 |

| Reduction to Alcohol | Reduction | 10.5 |

| Cyanohydrin Formation | Nucleophilic Addition | 8.9 |

Solvent Effects on Reactivity and Structure

The solvent in which a reaction is carried out can have a profound effect on its outcome. Computational models can simulate the presence of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. For this compound, these calculations could predict how different solvents affect its conformational equilibrium, electronic structure, and the energy barriers of its reactions. For instance, polar solvents would be expected to stabilize polar transition states, thereby increasing the rates of certain reactions.

Table 5: Hypothetical Solvent Effects on the Dipole Moment and a Reaction Barrier of this compound This table illustrates how solvent effects can be quantified through computational studies.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Activation Energy for a Model Reaction (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 2.8 | 12.5 |

| Toluene | 2.4 | 3.1 | 11.8 |

| Dichloromethane | 9.1 | 3.5 | 10.9 |

| Water | 78.4 | 4.2 | 9.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. utwente.nlresearchgate.netbiorxiv.org An MD simulation of this compound would model the motions of its atoms, revealing how the molecule flexes, vibrates, and rotates. This can be used to study conformational changes, the diffusion of the molecule in a solvent, and its interactions with other molecules. Such simulations are computationally intensive but provide a powerful link between the microscopic properties of a single molecule and the macroscopic properties of a system.

Table 6: Hypothetical Output Parameters from a Molecular Dynamics Simulation of this compound in Water This illustrative table shows typical parameters obtained from MD simulations.

| Property | Value |

|---|---|

| Simulation Time | 100 ns |

| Average Root-Mean-Square Deviation (RMSD) | 1.5 Å |

| Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) with Water (at 3 Å) | 1.8 |

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Butyraldehyde

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The efficient synthesis and subsequent transformation of 3-(trifluoromethyl)butyraldehyde hinge on the development of advanced catalytic systems. While traditional methods may be employed, future research is geared towards more sustainable and efficient catalyst-centered approaches. The development of catalyst-free methods for creating related α-trifluoromethylated tertiary alcohols serves as an inspiration for new synthetic designs. nih.gov Research into novel transition metal-catalyzed C-H activation protocols is also a promising avenue for developing more direct and atom-economical syntheses of fluorinated molecules. cas.cn The overarching goal is to create catalytic systems that are not only highly efficient and selective but also environmentally benign, reducing reliance on stoichiometric reagents and minimizing waste.

Development of New Asymmetric Methodologies

The inherent chirality of this compound makes the development of asymmetric methodologies for its synthesis and derivatization a critical research focus. The demand for enantiomerically pure pharmaceuticals and agrochemicals drives the need for precise stereocontrol. Current research in organofluorine chemistry has demonstrated successful asymmetric approaches for related compounds, such as the diastereoselective addition to (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine to create β-trifluoromethyl isoserine derivatives. rsc.org Future work will likely expand on these principles, employing chiral catalysts, auxiliaries, or organocatalytic systems to control the stereochemistry during the formation and reaction of this compound. The asymmetric synthesis of chiral sulfur compounds containing a trifluoromethyl group through the sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids further highlights the potential for developing highly selective transformations. nih.gov The synthesis of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines as precursors to other complex molecules also underscores the importance of asymmetric trifluoromethylation. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. durham.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. beilstein-journals.org For the synthesis of fluorinated compounds, flow chemistry enables the safe handling of gaseous reagents and the potential for telescoping multi-step sequences, which reduces manual handling and purification steps. durham.ac.ukbeilstein-journals.org The Buchwald research group has demonstrated the utility of flow systems for rapid and efficient trifluoromethylation of aromatic compounds. mit.edu The integration of this compound synthesis and derivatization into continuous-flow processes is a key area for future development, promising to make these valuable compounds more accessible and their production more sustainable. rsc.orgwiley-vch.de

Computational Design of Novel Reactivity Pathways

Computational chemistry and theoretical modeling are becoming indispensable tools in modern synthetic chemistry. Density Functional Theory (DFT) calculations, for instance, can provide deep mechanistic insights, helping to elucidate reaction pathways and predict the outcomes of new transformations. cas.cn For this compound, computational studies can be employed to:

Design novel catalysts with enhanced activity and selectivity.

Predict the regioselectivity and stereoselectivity of its reactions.

Explore unconventional reaction pathways that might be difficult to discover through empirical screening alone.

Understand the conformational preferences of the molecule and its transition states.

By providing a predictive framework, computational chemistry can significantly accelerate the discovery and optimization of new reactions involving this fluorinated aldehyde.

Applications in Advanced Material Science and Polymer Chemistry

The unique properties imparted by the trifluoromethyl group, such as increased thermal stability, chemical resistance, and altered electronic properties, make it a desirable component in advanced materials. Butyraldehyde (B50154) itself is a known precursor in the polymer industry. markwideresearch.com Research into incorporating this compound into polymer backbones or as pendant groups could lead to the development of novel materials with tailored properties. For example, transparent poly(amide-imide)s containing trifluoromethyl groups have been shown to exhibit high glass transition temperatures. kaist.ac.kr Future research could explore the synthesis of polyesters, polyacetals, and other polymers derived from this compound for applications in areas such as high-performance coatings, optical films, and advanced composites.

Bio-inspired Synthetic Approaches to Fluorinated Compounds

Nature, while having a limited repertoire of organofluorine compounds, provides inspiration for the development of novel synthetic methods. Bio-inspired catalysis, which mimics the action of enzymes, offers a pathway to highly selective and environmentally friendly transformations. A notable example is the development of a bioinspired manganese-porphyrin catalytic system for aliphatic C-H fluorination. cas.cn This approach utilizes a nucleophilic fluoride (B91410) source under mild conditions, showcasing the potential for greener fluorination strategies. Future research could focus on developing artificial metalloenzymes or whole-cell biocatalytic systems for the asymmetric synthesis and transformation of this compound, harnessing the unparalleled selectivity of biological systems.

Unexplored Reactivity Patterns and Unconventional Transformations

The full synthetic potential of this compound is yet to be realized. Research into its unexplored reactivity patterns and the development of unconventional transformations are fertile grounds for discovery. The field of trifluoromethyl alkene chemistry, for instance, has seen a surge in diverse transformations, which could inspire new reactions for related saturated systems. rsc.org Future investigations might focus on:

Novel cycloaddition reactions where the aldehyde or a derivative participates as a key component.

Radical-based transformations that leverage the electronic nature of the trifluoromethyl group.

Rearrangement reactions that provide access to new molecular scaffolds.

Dual-purpose reactions where the trifluoromethyl group not only influences the reactivity but also becomes a functional handle for further elaboration.

By pushing the boundaries of known reactivity, chemists can unlock new applications for this compound in complex molecule synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.